N-(4-(2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H19N5O4S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, including N-(4-(2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide, were synthesized and analyzed using X-ray diffraction and single-crystal diffraction techniques. These compounds were characterized by 1H NMR spectra, revealing details about molecular and crystal structures (Feklicheva et al., 2019).
Kinase Inhibition and Antitumor Activity
- Compounds similar to the queried chemical have been identified as potent Src/Abl kinase inhibitors. These have shown excellent antiproliferative activity against various tumor cell lines. For instance, a related compound, BMS-354825, demonstrated significant tumor regression and low toxicity in a K562 xenograft model of chronic myelogenous leukemia (Lombardo et al., 2004).
Computational and NLO Properties
- The compound and its derivatives were studied for non-linear optical (NLO) properties and molecular docking analyses. These studies, conducted via computational chemistry methods, indicated significant interactions in the colchicine binding site of tubulin, which may contribute to anticancer activity (Jayarajan et al., 2019).
Antimicrobial Activity
- A variety of derivatives were synthesized using environmentally benign procedures under microwave irradiation. These compounds, including similar structures to the queried chemical, were evaluated for their antimicrobial activity, with some showing significant antibacterial and antifungal activities (Raval et al., 2012).
Met Kinase Inhibition
- Substituted derivatives of this compound class were identified as potent Met kinase inhibitors. Alterations in certain positions of the molecule led to improved enzyme potency and kinase selectivity. Some analogues showed complete tumor stasis in Met-dependent xenograft models following oral administration (Schroeder et al., 2009).
Properties
IUPAC Name |
N-[4-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c18-15(25)10-3-5-22(6-4-10)14(24)7-12-9-27-17(20-12)21-16(26)11-1-2-13(23)19-8-11/h1-2,8-10H,3-7H2,(H2,18,25)(H,19,23)(H,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEAIISAFQAPEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.